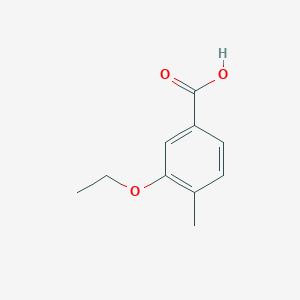

3-Ethoxy-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHHMGNQUJZGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-4-methylbenzoic acid (CAS No. 1250606-59-7), a substituted benzoic acid derivative of interest in organic synthesis and medicinal chemistry. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this document consolidates the known information, including its chemical identity and basic properties. Furthermore, this guide presents a scientifically grounded, proposed synthesis protocol and discusses potential applications and biological activities based on the well-established characteristics of structurally similar compounds. The frequent confusion with its methoxy analog, 3-Methoxy-4-methylbenzoic acid, is addressed to ensure clarity for researchers. This guide serves as a foundational resource, highlighting the current knowledge gaps and suggesting future research directions to fully elucidate the potential of this compound.

Chemical Identity and Core Properties

This compound is a unique aromatic carboxylic acid. Its structure, featuring an ethoxy group at the third position and a methyl group at the fourth position of the benzoic acid scaffold, distinguishes it from its more commonly documented methoxy analog.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | ECHEMI[1] |

| CAS Number | 1250606-59-7 | ECHEMI[1], Matrix Scientific[2] |

| Molecular Formula | C10H12O3 | ECHEMI[1], Matrix Scientific[2] |

| Molecular Weight | 180.20 g/mol | 北京欣恒研科技有限公司[3] |

| Purity | ≥95% to ≥98% (as offered by suppliers) | AccelaChemBio[4], 北京欣恒研科技有限公司[3] |

| Appearance | Solid (presumed) | General knowledge of similar compounds |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| Solubility | Not available in searched literature |

It is crucial to distinguish this compound from the more extensively studied 3-Methoxy-4-methylbenzoic acid (CAS No. 7151-68-0). The substitution of the methoxy with an ethoxy group can significantly influence the molecule's lipophilicity, steric hindrance, and metabolic stability, thereby altering its physicochemical and biological properties.

Proposed Synthesis Pathway: Ethylation of 3-Hydroxy-4-methylbenzoic Acid

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed Williamson ether synthesis of this compound.

Rationale Behind Experimental Choices

The selection of reagents and conditions for this proposed synthesis is guided by established principles of organic chemistry to maximize yield and purity while ensuring operational safety.

-

Starting Material: 3-Hydroxy-4-methylbenzoic acid (CAS No. 586-30-1) is the logical precursor, providing the necessary benzoic acid core with the hydroxyl group positioned for etherification.[5]

-

Ethylating Agent: Ethyl iodide or ethyl bromide are common and effective electrophiles for this type of reaction. The choice between them may depend on reactivity, cost, and safety considerations.

-

Base: A mild inorganic base such as potassium carbonate (K2CO3) is recommended. Its role is to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate that is a more potent nucleophile. Stronger bases could potentially deprotonate the carboxylic acid, leading to side reactions.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction themselves.

-

Temperature: Applying heat is generally necessary to drive the reaction to completion in a reasonable timeframe. The optimal temperature would need to be determined empirically, typically ranging from room temperature to the reflux temperature of the chosen solvent.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Hydroxy-4-methylbenzoic acid in a suitable volume of anhydrous acetone.

-

Addition of Base: Add an excess of anhydrous potassium carbonate to the solution (typically 2-3 equivalents).

-

Addition of Ethylating Agent: To the stirred suspension, add a slight excess of ethyl iodide (typically 1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid solution to remove any unreacted phenolic starting material, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Applications and Biological Activity: An Extrapolative View

Direct research into the applications and biological effects of this compound is limited. However, by examining its structural analogs, we can infer its potential utility in drug discovery and materials science.

Role as a Pharmaceutical Intermediate

Benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. The methoxy analog, 3-Methoxy-4-methylbenzoic acid, is a known intermediate in the production of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[6] It is plausible that this compound could serve a similar role, offering a subtle yet potentially significant modification to the pharmacokinetic profile of the final active pharmaceutical ingredient (API). The ethoxy group, being larger and more lipophilic than a methoxy group, can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Diagram 2: Potential Role as a Pharmaceutical Building Block

Sources

- 1. echemi.com [echemi.com]

- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 3. This compound - CAS:1250606-59-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 1250606-59-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. srinichem.com [srinichem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-4-methylbenzoic Acid

Introduction

3-Ethoxy-4-methylbenzoic acid, a derivative of benzoic acid, presents a chemical scaffold of interest to researchers in medicinal chemistry and materials science. Its structural features—a carboxylic acid group conferring acidic properties, an ethoxy group, and a methyl group on a benzene ring—suggest a nuanced profile of solubility, reactivity, and intermolecular interactions. While extensive peer-reviewed data on this specific molecule is not widely available, this guide provides a comprehensive overview of its anticipated physicochemical properties, grounded in the established principles of physical organic chemistry and data from structurally analogous compounds. Furthermore, this document details the requisite experimental protocols for the precise determination of these properties, offering a self-validating framework for researchers.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.

-

IUPAC Name: this compound

-

CAS Number: 1250606-59-7[1]

-

Molecular Formula: C10H12O3

-

Molecular Weight: 180.20 g/mol

-

Canonical SMILES: CCOC1=C(C=C(C=C1)C(=O)O)C

The spatial arrangement of the ethoxy, methyl, and carboxylic acid groups on the benzene ring dictates the molecule's electronic distribution, steric hindrance, and potential for hydrogen bonding, all of which are critical determinants of its physical and chemical behavior.

Predicted and Known Physicochemical Properties

The following table summarizes the anticipated and, where available, known physicochemical properties of this compound. These predictions are based on the properties of structurally related molecules such as 3-methoxy-4-methylbenzoic acid and general principles of organic chemistry.

| Property | Predicted/Known Value | Rationale and Comparative Insights |

| Appearance | White to off-white crystalline powder. | This is a typical appearance for many benzoic acid derivatives.[2] |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | The related 3-methoxy-4-methylbenzoic acid has a melting point of 152-154 °C.[3][4][5][6][7] The ethoxy group, being slightly larger than the methoxy group, might influence crystal packing and thus the melting point. |

| Boiling Point | High boiling point, likely with decomposition. | Benzoic acid derivatives typically have high boiling points due to their ability to form strong intermolecular hydrogen bonds.[8] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone. | The carboxylic acid group can engage in hydrogen bonding with water, but the aromatic ring and the ethoxy and methyl groups are hydrophobic. Increased alkyl chain length (ethoxy vs. methoxy) generally decreases aqueous solubility. |

| pKa | Estimated to be around 4. | The pKa of benzoic acid is approximately 4.2.[8] The electron-donating nature of the ethoxy and methyl groups might slightly increase the pKa compared to benzoic acid. |

| LogP | Predicted to be in the range of 2-3. | The octanol-water partition coefficient (LogP) is a measure of lipophilicity.[9] The presence of the ethoxy and methyl groups increases the lipophilicity compared to benzoic acid. |

Experimental Determination of Physicochemical Properties

For drug development and scientific research, precise experimental determination of physicochemical properties is paramount. The following sections detail the standard protocols for key parameters.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

A sharp melting range is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10]

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and filtration.

-

The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11]

Caption: Workflow for solubility determination using the shake-flask method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[12]

Protocol:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point is equal to the pKa of the acid.

Caption: Workflow for pKa determination via potentiometric titration.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[13]

Protocol:

-

A solution of this compound is prepared in one of the two immiscible solvents (n-octanol or water).

-

A known volume of this solution is mixed with a known volume of the second solvent in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

The concentration of the compound in each phase is determined analytically.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Synthesis of this compound

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that could affect its physicochemical properties. A plausible synthesis would involve the Williamson ether synthesis starting from a commercially available precursor.

A likely precursor is 3-hydroxy-4-methylbenzoic acid. The ethoxy group can be introduced by reacting the phenolic hydroxyl group with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

Illustrative Synthetic Scheme:

Caption: Plausible synthetic route to this compound.

Potential impurities from this synthesis could include unreacted starting material (3-hydroxy-4-methylbenzoic acid) and byproducts from side reactions. The presence of such impurities can depress and broaden the melting point and affect other physicochemical measurements. Therefore, purification of the final product, for instance by recrystallization, is essential.

Conclusion

While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its characterization. By leveraging data from analogous compounds and employing the standardized experimental protocols detailed herein, researchers can confidently determine the physicochemical properties of this compound. A thorough understanding of these properties is a critical prerequisite for its successful application in drug discovery, materials science, and other areas of chemical research.

References

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). SciSpace. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

-

3-Methoxy-4-methylbenzoic acid CAS#: 7151-68-0; ChemWhat Code: 61263. (n.d.). ChemWhat. Retrieved from [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved from [Link]

-

3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0. (n.d.). Chemsrc. Retrieved from [Link]

-

3-Methoxy-4-methylbenzoic acid. (n.d.). ChemBK. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved from [Link]

Sources

- 1. 3-Ethoxy-4-Methyl Benzoic Acid | 1250606-59-7 [amp.chemicalbook.com]

- 2. srinichem.com [srinichem.com]

- 3. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 | TCI AMERICA [tcichemicals.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc [chemsrc.com]

- 6. 3-methoxy-4-methylbenzoic Acid | 7151-68-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. scispace.com [scispace.com]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. web.williams.edu [web.williams.edu]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Ethoxy-4-methylbenzoic Acid

Preamble: The Imperative of Structural Certainty

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise molecular architecture of a compound is its foundational truth. It dictates function, reactivity, and safety. 3-Ethoxy-4-methylbenzoic acid, a substituted aromatic carboxylic acid, represents a class of molecules often utilized as key building blocks or intermediates. Its utility is predicated on the unambiguous confirmation of its 1,2,4-trisubstituted aromatic core and the specific nature of its functional groups.

This guide eschews a rigid template, instead adopting a logical, integrated workflow that mirrors the process an analytical scientist would follow. We will construct a definitive structural proof by synergistically interpreting data from multiple spectroscopic techniques. The causality behind each analytical choice and the interpretation of the resulting data will be explained, providing a self-validating framework for the elucidation of this, and similar, molecular structures.

Chapter 1: Foundational Analysis and Elucidation Strategy

Before engaging advanced spectroscopic methods, a foundational analysis is crucial. The proposed structure of this compound provides a molecular formula of C₁₀H₁₂O₃ .

From this, we calculate the Degree of Unsaturation (DoU) : DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (12/2) = 5

A DoU of 5 is a critical first piece of evidence. It strongly suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional π-bond, perfectly consistent with the carbonyl group (C=O) of a carboxylic acid.

Our strategy is to use a multi-pronged spectroscopic approach to confirm every feature of the proposed structure. Mass spectrometry will verify the molecular mass, infrared spectroscopy will identify the key functional groups, and nuclear magnetic resonance will map the precise connectivity of the carbon and hydrogen framework.

Chapter 2: Mass Spectrometry - Confirming the Molecular Weight

Mass spectrometry (MS) serves as the initial gatekeeper in structure elucidation by providing the molecular weight of the analyte. For this compound, the expected molecular weight is 180.0786 g/mol for the monoisotopic mass.

Expertise & Experience: An Electron Ionization (EI) source is a robust choice for a molecule of this nature. We anticipate a strong molecular ion (M⁺˙) peak at m/z 180. The fragmentation pattern is also highly predictable and provides corroborating evidence. The primary fragmentation pathways for benzoic acids involve the loss of the carboxyl group, while ethers can cleave at the C-O bond.

Predicted Fragmentation Data

| m/z Value | Identity | Mechanistic Origin |

|---|---|---|

| 180 | [M]⁺˙ | Molecular Ion |

| 165 | [M - CH₃]⁺ | Loss of the benzylic methyl group (less likely) or methyl from ethoxy. |

| 151 | [M - C₂H₅]⁺ | Alpha-cleavage of the ether, loss of the ethyl group. |

| 135 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 107 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 151 fragment. |

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a mass spectrometer equipped with an EI source. A direct insertion probe or GC inlet can be used.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV (standard to induce reproducible fragmentation).

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated molecular weight. Analyze the fragmentation pattern and compare it to the predicted pathways to support the proposed structure.

Chapter 3: Infrared Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The proposed structure contains four key features that will yield characteristic absorption bands: a carboxylic acid O-H, a carbonyl C=O, an ether C-O, and a 1,2,4-trisubstituted aromatic ring.

Expertise & Experience: The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching vibration, which is a result of strong hydrogen-bonded dimerization.[1] This broad peak often overlaps with the aliphatic and aromatic C-H stretches. The position of the C=O stretch can also be influenced by conjugation with the aromatic ring.[2]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300-2500 | Strong, Very Broad | O-H stretch of the carboxylic acid dimer.[1] |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch.[3] |

| ~2980-2850 | Medium | Aliphatic C-H stretch (methyl and ethyl groups).[4] |

| ~1710-1680 | Strong, Sharp | C=O stretch of the conjugated carboxylic acid.[5] |

| ~1610 & ~1500 | Medium-Strong | C=C stretching vibrations within the aromatic ring.[6] |

| ~1275 & ~1040 | Strong | Asymmetric and symmetric C-O stretches of the ether and carboxylic acid.[7] |

| ~890-800 | Strong | C-H out-of-plane bending, characteristic of 1,2,4-trisubstitution.[8] |

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be homogenous and have a fine, powder-like consistency.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final spectrum of transmittance or absorbance versus wavenumber.

Chapter 4: Nuclear Magnetic Resonance - The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of every hydrogen and carbon atom. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the identity of the aliphatic groups.

¹H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Experience: The proton NMR spectrum is predicted to show five distinct sets of signals. The ethoxy group will present a characteristic quartet and triplet. The three aromatic protons are non-equivalent and their splitting pattern (multiplicity) and chemical shifts are highly diagnostic of the 1,2,4-substitution pattern. The electron-donating nature of the ethoxy and methyl groups and the electron-withdrawing nature of the carboxylic acid will deshield specific aromatic protons. Protons ortho and para to the activating groups will be shifted upfield, while those ortho and para to the deactivating group will be shifted downfield.[3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11.0-12.0 | Broad Singlet | 1H | H -OOC-Ar | The acidic proton is highly deshielded and often broad. |

| ~7.71 | Doublet (d) | 1H | Ar-H (H-2) | Ortho to COOH (withdrawing) and meta to OEt (donating). Deshielded. Split by H-6. |

| ~7.60 | Doublet of Doublets (dd) | 1H | Ar-H (H-6) | Ortho to OEt (donating) and meta to COOH (withdrawing). Split by H-2 and H-5. |

| ~7.20 | Doublet (d) | 1H | Ar-H (H-5) | Ortho to CH₃ (donating) and meta to OEt. Most shielded. Split by H-6. |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to an oxygen atom. Split into a quartet by the neighboring methyl group. |

| ~2.25 | Singlet (s) | 3H | Ar-CH₃ | Benzylic methyl protons with no adjacent protons to couple with. |

| ~1.48 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group. Split into a triplet by the neighboring methylene group. |

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: Due to the lack of symmetry in the molecule, all 10 carbon atoms are chemically unique and should produce 10 distinct signals in the ¹³C NMR spectrum. The chemical shifts are predictable based on hybridization and the electronic environment. The carboxylic carbonyl carbon will be the most deshielded signal.[9] Aromatic carbons attached to electronegative oxygen atoms will also be significantly downfield.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~172 | C =O | Carboxylic acid carbonyl carbon, highly deshielded. |

| ~158 | C -3 (C-OEt) | Aromatic carbon attached to the ethoxy group, deshielded by oxygen. |

| ~138 | C -4 (C-CH₃) | Aromatic carbon attached to the methyl group. |

| ~132 | C -6 | Aromatic CH carbon. |

| ~124 | C -1 (C-COOH) | Quaternary aromatic carbon attached to the carboxyl group. |

| ~122 | C -5 | Aromatic CH carbon. |

| ~112 | C -2 | Aromatic CH carbon ortho to the carboxyl group. |

| ~64 | -O-C H₂-CH₃ | Aliphatic carbon of the ethoxy group attached to oxygen. |

| ~16 | Ar-C H₃ | Aliphatic carbon of the aromatic methyl group. |

| ~15 | -O-CH₂-C H₃ | Aliphatic terminal methyl carbon of the ethoxy group. |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum. A spectral width of ~15 ppm and a sufficient number of scans (e.g., 8-16) are typically used.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a wider spectral width (~220 ppm) and a greater number of scans due to the lower natural abundance of ¹³C.

-

(Optional) Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons, which aids in definitive assignments.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and assign the chemical shifts and multiplicities for all signals.

Conclusion: A Self-Validating Structural Proof

The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance provides an unassailable, self-validating proof of structure for this compound.

-

MS confirms the molecular formula C₁₀H₁₂O₃ with a molecular ion at m/z 180.

-

IR confirms the presence of a carboxylic acid (broad O-H, sharp C=O), an ether linkage (C-O stretch), and a substituted aromatic ring.

-

¹H and ¹³C NMR provide the definitive map, confirming the 1,2,4-trisubstitution pattern on the benzene ring and unambiguously identifying the ethoxy and methyl substituents through their characteristic chemical shifts, integrations, and coupling patterns.

Each piece of data supports the others, leaving no ambiguity. This integrated analytical approach ensures the highest level of scientific integrity and provides the trustworthy structural confirmation required for advanced research and development applications.

References

-

ResearchGate. Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. (2021). Available at: [Link]

-

ResearchGate. Is 1,2,4 trisubstituted benzene active in the range 680~720 cm-1? (2015). Available at: [Link]

-

OpenStax. Spectroscopy of Aromatic Compounds. (2023). Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-methylbenzoic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that governs their behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 3-Ethoxy-4-methylbenzoic acid, a key substituted benzoic acid derivative. We will explore the theoretical principles dictating its solubility, offer predictive analyses for its behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and a practical framework for solubility assessment.

Introduction and Physicochemical Profile

This compound is an aromatic carboxylic acid whose structure lends itself to diverse applications, including as a precursor in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. Understanding its interaction with various solvents is paramount for optimizing reaction conditions, developing effective purification strategies like crystallization, and designing stable formulations.

The molecule's structure features a confluence of polar and nonpolar moieties: a hydrophilic carboxylic acid group capable of strong hydrogen bonding, a moderately polar ethoxy group, and a hydrophobic core composed of the benzene ring and a methyl group. This amphiphilic nature suggests a nuanced solubility profile, which this guide will dissect.

While extensive experimental data for this specific compound is not widely published, we can establish its fundamental properties and use data from closely related analogs to inform our analysis.

Table 1: Physicochemical Properties of this compound and a Key Analog

| Property | Value (this compound) | Value (3-Methoxy-4-methylbenzoic acid Analog) | Data Source |

| CAS Number | 1250606-59-7 | 7151-68-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₀O₃ | [1] |

| Molecular Weight | 180.20 g/mol | 166.17 g/mol | |

| Appearance | White to off-white crystalline powder (Predicted) | White to off-white crystalline powder | [2] |

| Melting Point | Not available | 152-154 °C | [3] |

Note: The melting point of the methoxy analog is provided as a reasonable estimate for the physical state and thermal behavior of the ethoxy compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like".[4] This means that substances with similar intermolecular forces are more likely to be miscible.[5] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is the primary driver of polarity. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This is the strongest intermolecular force influencing its solubility.

-

Dipole-Dipole Interactions: The ether linkage of the ethoxy group and the carbonyl bond of the carboxylic acid create permanent dipoles, allowing for electrostatic interactions with other polar molecules.

-

London Dispersion Forces: The aromatic ring and the alkyl (methyl and ethyl) groups are nonpolar and interact primarily through transient, induced dipoles. These forces are weaker but become more significant with larger nonpolar surface areas.

The overall solubility in a given solvent depends on the balance of these interactions.[6]

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, we can predict the solubility behavior of this compound in different classes of organic solvents. For substituted benzoic acids, solubility generally follows a predictable pattern in relation to solvent polarity.[4][6]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the highly polar carboxylic acid group. Studies on similar compounds like 4-methylbenzoic acid show high solubility in alcohols.[7] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid. The absence of a donor proton may slightly limit solubility compared to protic solvents. |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate | These solvents offer a balance. Ethyl acetate can accept hydrogen bonds, and DCM has a significant dipole moment. Solubility will be substantial but likely less than in highly polar solvents. Benzoic acid itself shows good solubility in these solvents.[8] |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low to Very Low | The energy required to break the strong hydrogen bonds between the carboxylic acid molecules is not compensated by the weak van der Waals forces formed with nonpolar solvents. The hydrophobic benzene ring provides some affinity for toluene, suggesting slightly higher solubility than in alkanes like hexane.[4] |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain precise, quantitative solubility data, a validated experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[9]

4.1. Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically.

4.2. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5 °C

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

4.3. Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg, ensuring some solid will remain undissolved) into a series of vials.

-

Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples at a constant rate for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. Self-Validation Insight: To confirm equilibrium, preliminary experiments can be run where samples are taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Sample Separation (Self-Validating System):

-

Remove the vials from the shaker and let them stand at the experimental temperature for at least 30 minutes to allow undissolved solids to settle.

-

To ensure complete removal of particulate matter, which is critical for accurate quantification, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw a portion of the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. Causality Note: Filtration is a critical step to prevent microscopic, undissolved particles from artificially inflating the measured concentration.

-

-

Quantification (HPLC Method Recommended):

-

Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards and the diluted sample by HPLC (using a suitable column, such as a C18, and a UV detector set to an appropriate wavelength).

-

Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

4.4. Experimental Workflow Diagram

Caption: Isothermal shake-flask workflow for solubility determination.

Safety and Handling

As a matter of standard laboratory practice, the Safety Data Sheet (SDS) for this compound and all solvents used must be reviewed prior to commencing any experimental work. Handle all chemicals inside a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

While specific quantitative solubility data for this compound is not yet prevalent in the literature, a robust prediction of its behavior can be made based on its molecular structure and the established principles of chemical interactions. It is expected to exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For definitive data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and self-validating method for its experimental determination. This foundational knowledge is crucial for the effective application of this compound in scientific research and development.

References

-

Zhang, P., et al. (2012). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of the Serbian Chemical Society. [Link]

-

Acree Jr., W.E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [Link]

-

Delgado, D. R., et al. (2015). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

-

ChemWhat. (n.d.). 3-Methoxy-4-methylbenzoic acid. ChemWhat. [Link]

-

PubChem. (n.d.). 3-Methylbenzoic acid. PubChem. [Link]

-

ChemSynthesis. (n.d.). 4-methylbenzoic acid. ChemSynthesis. [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid. PubChem. [Link]

-

Ge, M., et al. (2011). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. ResearchGate. [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. NIST WebBook. [Link]

-

Wikipedia. (n.d.). p-Toluic acid. Wikipedia. [Link]

-

Wang, X., et al. (2018). Measurement and correlation of the solubility of 4-methylbenzoic acid in (methanol + acetic acid) binary solvent mixtures. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 | TCI AMERICA [tcichemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 3-Ethoxy-4-methylbenzoic Acid: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectral data for 3-ethoxy-4-methylbenzoic acid, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application of these techniques for structural verification and purity assessment, grounded in the principles of spectroscopic interpretation.

Introduction to this compound

This compound is a polysubstituted aromatic carboxylic acid. Its molecular structure, characterized by an ethoxy group and a methyl group on the benzene ring, along with a carboxylic acid functional group, makes it a versatile building block in organic synthesis. Accurate characterization of this compound is paramount for its effective use in research and development. Spectroscopic methods provide a powerful toolkit for confirming its identity and purity.

Below is a diagram illustrating the molecular structure of this compound, with atom numbering for reference in the subsequent spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the ethoxy group protons, the methyl group protons, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - | 1H |

| Aromatic (H-2) | ~7.8 | Singlet | - | 1H |

| Aromatic (H-6) | ~7.7 | Doublet | ~8.0 | 1H |

| Aromatic (H-5) | ~7.2 | Doublet | ~8.0 | 1H |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | ~7.0 | 2H |

| Methyl (-CH₃) | ~2.3 | Singlet | - | 3H |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | ~7.0 | 3H |

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[3][4]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][5]

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: The sample is placed in the spectrometer's magnetic field, and a radiofrequency pulse is applied. The resulting free induction decay (FID) is then Fourier transformed to obtain the NMR spectrum.[4]

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts and multiplicities provide a detailed picture of the molecule's structure:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift (δ 12.0-13.0 ppm).[6] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The three protons on the benzene ring are in distinct chemical environments. The proton at the 2-position (H-2) is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded of the aromatic protons, appearing as a singlet due to the absence of adjacent protons. The protons at the 6-position (H-6) and 5-position (H-5) will appear as doublets due to coupling with each other. The electron-donating ethoxy and methyl groups will influence their precise chemical shifts.

-

Ethoxy Group Protons: The methylene protons (-OCH₂-) of the ethoxy group are adjacent to an electronegative oxygen atom, causing them to resonate at a downfield chemical shift (around δ 4.1 ppm). They appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) of the ethoxy group are further from the oxygen and appear as a triplet around δ 1.4 ppm, split by the two methylene protons.

-

Methyl Group Proton: The methyl group attached to the benzene ring is expected to resonate as a singlet around δ 2.3 ppm.

Caption: Predicted ¹H NMR chemical shift correlations for this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~172 |

| Aromatic (C-3) | ~158 |

| Aromatic (C-4) | ~139 |

| Aromatic (C-1) | ~131 |

| Aromatic (C-6) | ~129 |

| Aromatic (C-5) | ~122 |

| Aromatic (C-2) | ~115 |

| Ethoxy (-OCH₂) | ~64 |

| Methyl (-CH₃) | ~21 |

| Ethoxy (-OCH₃) | ~15 |

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Concentration: A higher concentration of the sample (50-100 mg) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

-

Acquisition Time: Longer acquisition times are often necessary to achieve a good signal-to-noise ratio.

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon atom.

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts of the carbon atoms are influenced by their electronic environment:

-

Carboxylic Carbon: The carbon of the carboxylic acid group is highly deshielded and appears at the lowest field (δ ~172 ppm) due to the two attached oxygen atoms.[5]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing carboxylic acid group (C-1) and the carbons bearing the electron-donating ethoxy (C-3) and methyl (C-4) groups will have distinct and predictable chemical shifts. The remaining aromatic carbons (C-2, C-5, C-6) will also have unique chemical shifts based on their positions relative to the substituents.

-

Aliphatic Carbons: The methylene carbon of the ethoxy group (-OCH₂) will be deshielded by the adjacent oxygen atom (δ ~64 ppm). The two methyl carbons (the one on the ring and the one on the ethoxy group) will appear at higher field (upfield), with the ethoxy methyl carbon being the most shielded (δ ~15 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Carboxylic Acid/Ether) | 1320 - 1210 | Strong |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following protocol is common:

-

Sample Preparation: The "Thin Solid Film" method is often employed. The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[7] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a translucent disk.[8]

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[8]

-

Data Acquisition: A beam of infrared radiation is passed through the sample, and the absorbance of light at different frequencies is measured.

Interpretation of the IR Spectrum

The key functional groups of this compound give rise to characteristic absorption bands:

-

O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which typically spans from 3300 to 2500 cm⁻¹.[6][9] This broadening is due to strong intermolecular hydrogen bonding, which forms dimers.[9][10]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1710-1680 cm⁻¹.[6][11] Conjugation with the benzene ring can slightly lower this frequency.[10]

-

C-O Stretch: The spectrum will also show strong C-O stretching vibrations from both the carboxylic acid and the ethoxy ether linkage in the 1320-1210 cm⁻¹ region.[9]

-

C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups will be observed just below 3000 cm⁻¹.[11]

Caption: Experimental workflow for obtaining an IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.

Predicted Mass Spectrum Data

For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol .

| m/z | Predicted Fragment | Interpretation |

| 180 | [M]⁺ | Molecular Ion |

| 151 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 135 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 133 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.[12][13]

-

Sample Introduction: The sample is introduced into the ion source, typically after being vaporized.[14]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[12][14] This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]⁺).[14]

-

Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.[12][15]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 180. The fragmentation pattern will be characteristic of a substituted benzoic acid and an aromatic ether:

-

Molecular Ion: A peak at m/z 180 corresponding to the intact molecular ion should be observable. Aromatic compounds generally show a relatively stable molecular ion.[16][17]

-

Loss of Ethyl and Ethoxy Groups: Fragmentation is likely to occur at the ether linkage. Loss of the ethyl radical (•C₂H₅) would result in a fragment at m/z 151. Cleavage of the C-O bond with the loss of an ethoxy radical (•OC₂H₅) would give a fragment at m/z 135.

-

Loss of the Carboxylic Acid Group: Decarboxylation (loss of •COOH) can lead to a fragment at m/z 133.

-

Tropylium Ion: A common fragmentation pathway for alkyl-substituted benzene derivatives is the formation of the stable tropylium ion at m/z 91.[16][17]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. While the spectral data presented in this guide are based on established spectroscopic principles and data from analogous compounds, they provide a reliable framework for the identification and quality control of this important chemical intermediate. Experimental verification against these predicted data will afford a high degree of confidence in the structural integrity of the material.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(19), 5677–5691. [Link]

-

Wikidoc. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

ASTM International. (2021). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

-

LabsInUS. (2025). ASTM E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]

-

ASTM International. (2013). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]

-

Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society, 94(24), 8564–8568. [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

YouTube. (2021). February 3, 2021. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. jove.com [jove.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 17. GCMS Section 6.9.5 [people.whitman.edu]

A Comprehensive Guide to the Synthesis of 3-Ethoxy-4-methylbenzoic Acid from p-Toluic Acid

Executive Summary

3-Ethoxy-4-methylbenzoic acid is a valuable substituted benzoic acid derivative with applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a detailed, field-proven, multi-step synthetic pathway starting from the readily available commodity chemical, p-toluic acid. The described synthesis is structured to ensure high yields and purity through robust, well-characterized chemical transformations. Each step includes a discussion of the underlying chemical principles, a detailed experimental protocol, and critical in-process controls. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering a practical and scientifically rigorous approach to the synthesis of this important compound.

Introduction: Strategic Importance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in modern drug discovery and materials science. Their rigid aromatic scaffold, coupled with the versatile reactivity of the carboxylic acid group, allows for their incorporation into a vast array of molecular architectures. This compound, in particular, combines several key structural features: a carboxylic acid for amide bond formation or other derivatizations, a methyl group that can influence steric interactions and metabolic stability, and an ethoxy group that modulates lipophilicity and can engage in specific hydrogen bonding. The synthetic route detailed herein is designed for efficiency and scalability, proceeding through a logical sequence of nitration, reduction, diazotization, hydroxylation, and final ethoxylation.

Overall Synthetic Pathway

The transformation of p-toluic acid into this compound is accomplished via a five-step reaction sequence. This pathway is strategically designed to correctly install the required functional groups in the desired positions on the aromatic ring.

Figure 2: Mechanism of nitration of p-toluic acid.

Experimental Protocol:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 150 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

-

Addition of Substrate: Slowly add 50 g (0.367 mol) of p-toluic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. [1]3. Nitrating Mixture: Separately, prepare a nitrating mixture by cautiously adding 30 mL of concentrated nitric acid (HNO₃) to 30 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the p-toluic acid solution over 1-2 hours. The internal temperature must be rigorously maintained between 0 and 5 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper. [1]Recrystallize the crude product from an ethanol-water mixture to yield pure 4-methyl-3-nitrobenzoic acid as pale-yellow crystals.

Step 2: Reduction of 4-Methyl-3-nitrobenzoic Acid

Principle and Mechanism: This step involves the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂). While various methods exist, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. [2]Alternatively, reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also effective. A method using Raney Nickel catalyst is also well-documented. [3]The choice of method often depends on available equipment and scale.

Experimental Protocol (Catalytic Hydrogenation):

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker), add 40 g (0.22 mol) of 4-methyl-3-nitrobenzoic acid and 400 mL of methanol.

-

Catalyst Addition: Carefully add 2.0 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

-

Filtration: Once hydrogen uptake ceases, vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 3-amino-4-methylbenzoic acid, which can be used in the next step, often without further purification.

Step 3 & 4: Diazotization and Hydrolysis to 3-Hydroxy-4-methylbenzoic Acid

Principle and Mechanism: This two-part step first converts the primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂ gas). The diazotization is performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. [4][5]In the subsequent step, the aqueous solution of the diazonium salt is gently warmed. This causes the diazonium group to be displaced by water, leading to the formation of a phenol and the evolution of nitrogen gas. [5]

Figure 3: Workflow for the conversion of the amino to hydroxyl group.

Experimental Protocol:

-

Amine Solution: Prepare a solution of 30 g (0.198 mol) of 3-amino-4-methylbenzoic acid in 200 mL of 10% aqueous sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath with stirring.

-

Nitrite Addition: Dissolve 15 g (0.217 mol) of sodium nitrite (NaNO₂) in 50 mL of water and cool the solution. Add this NaNO₂ solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. [4]3. Diazotization Check: After the addition is complete, stir for another 20 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess HNO₂). If needed, a small amount of urea can be added to quench the excess nitrous acid.

-

Hydrolysis: Gently warm the solution of the diazonium salt in a water bath to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Continue warming until the effervescence ceases.

-

Isolation: Cool the reaction mixture in an ice bath. The product, 3-hydroxy-4-methylbenzoic acid, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water or toluene can be performed for higher purity.

Step 5: Ethoxylation of 3-Hydroxy-4-methylbenzoic Acid

Principle and Mechanism: This final step is a Williamson ether synthesis. The phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid is deprotonated by a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide or other leaving group from an ethylating agent, such as diethyl sulfate or ethyl iodide, via an Sₙ2 reaction to form the desired ether linkage.

Experimental Protocol:

-

Preparation: In a round-bottom flask, dissolve 25 g (0.15 mol) of 3-hydroxy-4-methylbenzoic acid in 150 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

-

Ethylation: To the stirred solution, add 25.5 g (0.165 mol) of diethyl sulfate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid (HCl) until the pH is approximately 2. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the crude this compound by vacuum filtration. Wash the solid with cold water and dry. For final purification, recrystallize the product from an ethanol-water solvent system to obtain a pure, crystalline solid.

Data Summary and Characterization

The expected outcomes and key characterization data for each step are summarized below. Yields are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield | Melting Point (°C) |

| 1 | p-Toluic Acid | 4-Methyl-3-nitrobenzoic Acid | HNO₃, H₂SO₄ | 85-90% | 188-191 |

| 2 | 4-Methyl-3-nitrobenzoic Acid | 3-Amino-4-methylbenzoic Acid | H₂, Pd/C | 90-95% | 165-168 |

| 3/4 | 3-Amino-4-methylbenzoic Acid | 3-Hydroxy-4-methylbenzoic Acid | NaNO₂, H₂SO₄; H₂O, Δ | 75-80% | 208-211 |

| 5 | 3-Hydroxy-4-methylbenzoic Acid | This compound | (C₂H₅)₂SO₄, NaOH | 80-85% | 148-151 |

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence and integration of aromatic, ethoxy (triplet and quartet), methyl, and carboxylic acid protons.

-

¹³C NMR: To confirm the number of unique carbon environments.

-

FT-IR: To identify characteristic peaks for the carboxylic acid C=O and O-H stretch, and C-O-C ether stretch.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

This guide presents a robust and logical five-step synthesis for preparing this compound from p-toluic acid. The described pathway utilizes well-established, high-yielding reactions common in organic synthesis. By following the detailed protocols and implementing the suggested in-process controls and characterization techniques, researchers and development professionals can reliably produce this valuable chemical intermediate with high purity. The provided mechanistic insights and procedural details are intended to empower the user to not only replicate the synthesis but also to adapt it as necessary for their specific research and development objectives.

References

-

Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Available at: [Link]. (Accessed: January 17, 2026)

-

Organic Syntheses. p-TOLUIC ACID. Available at: [Link]. (Accessed: January 17, 2026)

-

Wikipedia. Sandmeyer reaction. Available at: [Link]. (Accessed: January 17, 2026)

-

The Hive Methods Discourse. from p-toluic acid to 3-Meo-4-methyl-amphetamine. Available at: [Link]. (Accessed: January 17, 2026)

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]. (Accessed: January 17, 2026)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

potential biological activities of 3-Ethoxy-4-methylbenzoic acid

An In-Depth Technical Guide to the Potential Biological Activities of 3-Ethoxy-4-methylbenzoic Acid

Authored by a Senior Application Scientist

Foreword: The exploration of novel chemical entities for therapeutic applications is a cornerstone of modern drug discovery. Benzoic acid and its derivatives have long been a fertile ground for such investigations, yielding compounds with a wide array of biological activities.[1] This guide focuses on a specific, yet underexplored, member of this family: this compound. While direct experimental data on its biological functions are scarce in current literature, a wealth of information on structurally analogous compounds allows for a predictive exploration of its potential.[1][2] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and practical experimental designs to unlock the therapeutic potential of this molecule. By synthesizing data from related compounds, we will infer potential activities, discuss their mechanistic underpinnings, and provide detailed protocols for their validation.

Compound Profile: this compound

This compound is an aromatic carboxylic acid. Its structure, featuring an ethoxy group at the meta-position and a methyl group at the para-position relative to the carboxylic acid, suggests a unique electronic and steric profile that may influence its biological interactions.

Table 1: Physicochemical Properties of this compound and Key Analogs

| Property | This compound | 3-Ethoxybenzoic Acid[2] | 4-Ethoxybenzoic Acid[3] | 3-Methoxy-4-methylbenzoic Acid[4] |

| IUPAC Name | This compound | 3-Ethoxybenzoic acid | 4-Ethoxybenzoic acid | 3-Methoxy-4-methylbenzoic acid |

| CAS Number | Not readily available | 621-51-2 | 619-86-3 | 7151-68-0 |

| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molecular Weight | 180.20 g/mol | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |

| Appearance | Predicted: Solid | White to off-white crystalline solid | Solid | White to off-white crystalline powder |

| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, methanol), slightly soluble in water.[2] | Soluble in ethanol, methanol; slightly soluble in boiling water.[2] | Data not specified | Data not specified |

Predicted Biological Activities: A Structure-Activity Relationship (SAR) Analysis

The biological profile of this compound can be hypothesized by examining its structural relatives. The presence of the benzoic acid scaffold is a common feature in compounds with antimicrobial, anti-inflammatory, and antioxidant properties.[1][5]

Antimicrobial and Anti-biofilm Potential